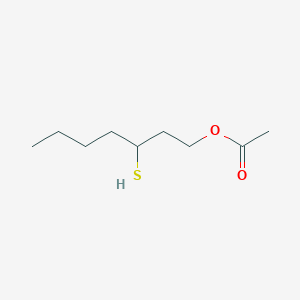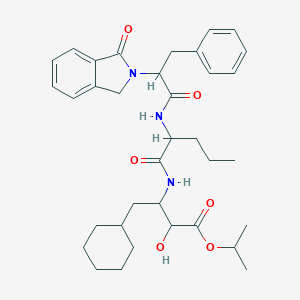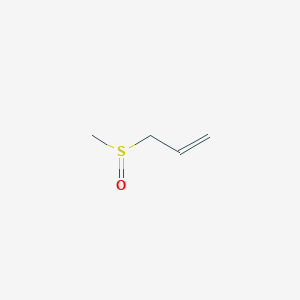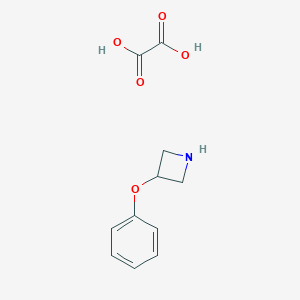
DCIA
Vue d'ensemble
Description
“N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide” (also known as DCIA or DEMCPI) belongs to the class of organic compounds known as isoflav-3-enones . These are flavonoids with a structure based on an isoflav-3-ene skeleton bearing an oxo-group at position C2 . It is a highly fluorescent, sulfhydryl (-SH) group containing coumarin derivative .
Chemical Reactions Analysis
This compound is very weakly fluorescent until it reacts with thiols, producing a conjugate with excitation/emission maxima of ∼384/470 nm . It is very similar in reactivity and selectivity toward thiols with which they form adducts having much the same bright blue fluorescence .Physical And Chemical Properties Analysis
The compound is a solid with a yellow color . It is soluble in DMSO and methanol . The compound is suitable for fluorescence with excitation and emission maxima of 389 nm and 467 nm in methanol, respectively .Applications De Recherche Scientifique
Rôle dans la réplication de l'ADN
DCIA est connu comme le chargeur d'hélicase réplicatif bactérien ancestral . Il joue un rôle crucial dans la réplication de l'ADN, en particulier dans le chargement de l'hélicase réplicative DnaB sur l'ADN . Ce processus est essentiel à la survie des organismes car il permet la réplication de l'ADN .
Interaction avec l'ADN
This compound interagit avec l'ADN simple brin et l'ADN double brin . Cette interaction est considérée comme jouant un rôle dans le mécanisme de chargement de l'hélicase . Certaines mutations ponctuelles de la longue α-hélice 1 démontrent son importance dans l'interaction de this compound pour divers substrats d'ADN imitant l'ADN simple brin, l'ADN double brin et l'ADN fourchu .
Rôle dans la réplication des chromosomes
Dans la bactérie modèle Caulobacter crescentus, this compound a été montré comme jouant un rôle important dans le maintien de la fourche de réplication de l'ADN . Les cellules dépourvues de this compound présentent un retard important dans la progression de la fourche .
Interaction avec DnaB
Lorsqu'elle se lie à this compound, l'hélicase DnaB subit des changements conformationnels nécessaires pour encercler l'ADN simple brin, établissant ainsi la fourche de réplication . Cette interaction est essentielle à la progression de la fourche de réplication
Mécanisme D'action
Target of Action
DCIA, also known as 7-Diethylamino-3-[4-(Iodoacetamido)Phenyl]-4-Methylcoumarin or N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, is a fluorescent dye . It contains a coumarin fluorophore and specifically conjugates with free cysteines in proteins . This suggests that the primary targets of this compound are proteins with free cysteines.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the free cysteines in proteins. This compound is essentially non-fluorescent until it reacts with thiols, making it possible to quantify thiols without a separation step . When applied to sections at pH 6 and 9, respectively, this compound shows similar reactivity and selectivity toward thiols with which they form adducts having much the same bright blue fluorescence .
Result of Action
The result of this compound’s action is the formation of adducts with free cysteines in proteins, which exhibit bright blue fluorescence . This allows for the quantification of thiols without a separation step .
Action Environment
It is known that the reactivity of this compound towards thiols can vary depending on the ph of the environment .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in lab experiments include its ease of synthesis, its low cost, and its versatility. Additionally, it is relatively non-toxic and has a low potential for causing side effects. The main limitation of N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide for lab experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.
Orientations Futures
The future directions for research involving N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in drug development, environmental pollution research, and signal transduction pathways. Additionally, further research could be conducted to investigate the effects of different concentrations of N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide on the body, as well as the effects of different combinations of compounds in combination with N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide. Finally, further research could be conducted to investigate the effects of N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide on various diseases and disorders.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Propriétés
IUPAC Name |
N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXAQXKQLNRFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227683 | |
| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76877-34-4 | |
| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of DCIA in scientific research?
A1: this compound is primarily used as a pre-column derivatizing agent for pyrimidine compounds in HPLC, enabling their detection through chemiluminescence. []
Q2: What makes this compound suitable as a fluorescent label for HPLC?
A2: this compound effectively reacts with pyrimidine compounds to form fluorescent derivatives. These derivatives can be separated using reversed-phase chromatography and detected with high sensitivity using chemiluminescence. []
Q3: What is the detection limit of pyrimidine compounds derivatized with this compound in HPLC?
A3: Using optimized reaction, chromatography, and detection conditions, the detection limits for derivatized pyrimidine compounds are: 5-fluorouracil (19 fmol), uracil (22.5 fmol), and 5-fluorouridine (10 fmol). []
Q4: Can this compound be used to quantify pyrimidine compounds in biological samples?
A4: Yes, this compound derivatization allows the quantification of these compounds in serum within a concentration range of 1.25–250 ng/mL, demonstrating its applicability for biological samples. []
Q5: What chemiluminescence system is used for this compound derivative detection?
A5: The chemiluminescence system employed for detecting this compound derivatives comprises this compound-Bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)





